molecular formula C8H16ClNO3 B1383606 (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride CAS No. 1207447-38-8

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Cat. No.: B1383606
CAS No.: 1207447-38-8
M. Wt: 209.67 g/mol
InChI Key: QITCNNJBOQBHQP-OGFXRTJISA-N
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Description

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 . This compound is known for its unique structure, which includes an oxane ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products

Scientific Research Applications

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride include:

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both an amino group and an oxane ring. This unique combination makes it particularly valuable in research and industrial applications .

Biological Activity

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride, also known as 2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride, is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₆ClNO₃, with a molecular weight of approximately 209.67 g/mol. The compound features an amino group, a propanoic acid moiety, and a tetrahydrofuran-derived oxan group, contributing to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Modulation : The compound can act as both an inhibitor and activator of specific enzymes, influencing metabolic pathways. Its amino group facilitates hydrogen bonding with target proteins, while the hydrophobic oxan group enhances binding affinity to lipid membranes or hydrophobic pockets within proteins.
  • Neurotransmitter Release : Research indicates that this compound may modulate neurotransmitter release through interactions with neuronal receptors, potentially influencing synaptic transmission and plasticity.

Biological Activity

Studies have demonstrated that this compound exhibits several biological activities:

  • Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models .
  • Antimicrobial Activity : Early research shows promise in antimicrobial applications, although further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acidSimilar oxan group; different chainPotentially different biological activities
3-Amino-2-(oxan-4-yl)propanoic acid hydrochlorideContains an additional amino groupEnhanced solubility and reactivity
(2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochlorideStereochemical variationMay exhibit different pharmacokinetics

This table highlights the significance of stereochemistry and structural variations in influencing the biological activity of related compounds.

Case Studies

Several case studies have been conducted to investigate the biological effects of this compound:

  • Neuroprotective Study : A study involving neuronal cell cultures demonstrated that treatment with the compound resulted in reduced markers of oxidative stress and improved cell viability under stress conditions .
  • Enzyme Interaction Study : In vitro assays showed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

Properties

IUPAC Name

(2R)-2-amino-3-(oxan-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCNNJBOQBHQP-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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